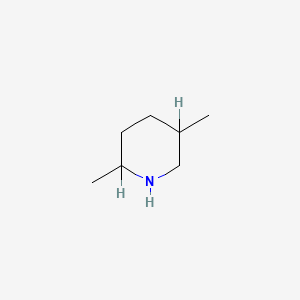

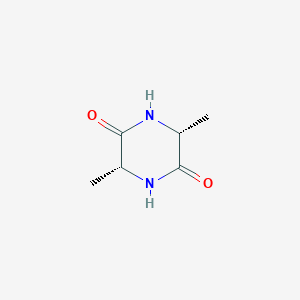

(3R,6R)-3,6-dimethylpiperazine-2,5-dione

Overview

Description

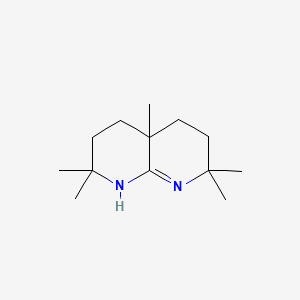

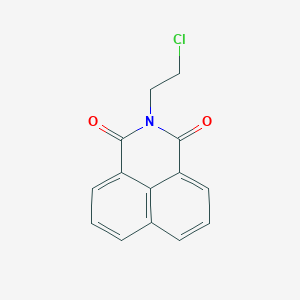

“(3R,6R)-3,6-dimethylpiperazine-2,5-dione” is a chemical compound with the linear formula C6H10N2O2 .

Synthesis Analysis

The synthesis of a similar compound, ((3R,6R)-6-methyl-piperidin-3-yl)methanol, is described in a paper . The target is synthesized in four steps and 40% overall yield from methyl vinyl ketone and diethyl malonate. The key operation is a practical crystallization-induced dynamic resolution for the conversion of a trans/cis mixture of lactam acid 17 into the desired trans-lactam acid salt in >95% de and 91% yield .Molecular Structure Analysis

The molecular structure of a similar compound, the 4-hydroxy derivative of (3R,6R)-3-methyl-6-isopropyl-2-(4-phenylbenzylidene)cyclohexanone, has been determined by X-ray diffraction analysis .Chemical Reactions Analysis

The stereochemistry of molecules with three or more asymmetric carbons, such as “this compound”, can be complex. Going through all the possible combinations, we come up with eight total stereoisomers - four pairs of enantiomers .Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, (3R,6R)-3,6-octanediol, include a density of 0.9±0.1 g/cm3, boiling point of 240.8±8.0 °C at 760 mmHg, vapour pressure of 0.0±1.1 mmHg at 25°C, enthalpy of vaporization of 55.5±6.0 kJ/mol, and flash point of 124.5±7.2 °C .Scientific Research Applications

Synthesis and Stereochemistry

- Synthesis of Albonoursin and Derivatives : The compound has been used in the synthesis of albonoursin and unsymmetrical 3,6-diarylidenepiperazine-2,5-diones. This application highlights its versatility in organic synthesis (Gallina & Liberatori, 1974).

- Enantioselective Synthesis of Alanine : It's also instrumental in the enantioselective synthesis of both (S)- and (R)-alanine, showcasing its importance in the stereochemical control in chemical synthesis (Orena, Porzi, & Sandri, 1992).

- Characterization of Stereochemistry : The stereochemistry of derivatives of (3R,6R)-3,6-dimethylpiperazine-2,5-dione is a key area of study, contributing to our understanding of molecular structures and reactions (Marcuccio & Elix, 1985).

Catalytic and Synthetic Applications

- Asymmetric Hydrogenation : It has been used in Ir-catalyzed double asymmetric hydrogenation for the synthesis of cyclic dipeptides. This process is notable for its high yield and excellent enantioselectivity, making it valuable in pharmaceutical synthesis (Ge, Han, Wang, & Ding, 2019).

Biological and Medicinal Applications

- Antibacterial Activity : Compounds derived from this compound have shown antibacterial activity. For instance, a study reported the isolation of a diketopiperazine from a sponge-associated microbe that exhibited antibacterial effects against Escherichia coli and Staphylococcus aureus (Bhattacharya, Lai, Saha, Selvin, & Mukherjee, 2019).

- Natural Product Synthesis : The compound is also used in the synthesis of natural products with potential biological activities. An example is the synthesis of new diketopiperazine derivatives from marine-derived actinomycete Streptomyces sp., which showed antivirus activity against influenza A (H1N1) virus (Wang, Xi, Liu, Wang, Wang, Huang, & Zhu, 2013).

Safety and Hazards

Mechanism of Action

Target of Action

Cyclo(-D-Ala-D-Ala) primarily targets two enzymes: L-alanine racemase and D-alanylalanine synthetase . These enzymes play a crucial role in bacterial cell wall synthesis. L-alanine racemase converts L-alanine to D-alanine, while D-alanylalanine synthetase incorporates D-alanine into the pentapeptide necessary for peptidoglycan formation .

Mode of Action

The compound acts by competitively inhibiting the aforementioned enzymes . By doing so, it interferes with an early step in bacterial cell wall synthesis in the cytoplasm, thereby disrupting the formation of peptidoglycans, which are essential components of the bacterial cell wall .

Biochemical Pathways

The inhibition of L-alanine racemase and D-alanylalanine synthetase disrupts the normal biochemical pathways involved in bacterial cell wall synthesis . This disruption affects the downstream effects of these pathways, leading to a weakened bacterial cell wall and, ultimately, bacterial cell death .

Result of Action

The primary result of Cyclo(-D-Ala-D-Ala)'s action is the inhibition of bacterial growth due to the disruption of cell wall synthesis . This makes it a potential candidate for the development of new antibiotics, particularly against drug-resistant bacterial strains.

Action Environment

The efficacy and stability of Cyclo(-D-Ala-D-Ala) can be influenced by various environmental factors. For instance, pH levels and temperature can affect the compound’s stability and activity . Understanding these environmental influences is crucial for optimizing the use of this compound in therapeutic applications.

properties

IUPAC Name |

(3R,6R)-3,6-dimethylpiperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2/c1-3-5(9)8-4(2)6(10)7-3/h3-4H,1-2H3,(H,7,10)(H,8,9)/t3-,4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWISPHBAYBECQZ-QWWZWVQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(C(=O)N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C(=O)N[C@@H](C(=O)N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50350289 | |

| Record name | (3R,6R)-3,6-dimethylpiperazine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23927-13-1 | |

| Record name | D-Alanine anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023927131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3R,6R)-3,6-dimethylpiperazine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-ALANINE ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WMN9UY0GSE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is unique about the copolymerization of D-Alanine anhydride and L-Alanine anhydride?

A1: Research shows that the copolymerization of D-Alanine anhydride and L-Alanine anhydride exhibits asymmetric selection. This means that the enantiomeric excess present in the initial monomer mixture is preferentially incorporated into the resulting polymer chains. [4] Essentially, the chirality of the growing polymer chain influences the addition of subsequent monomers, leading to a non-random distribution of D- and L-alanine units. [4] This phenomenon has significant implications for understanding and controlling the properties of synthesized polypeptides.

Q2: How does the conformation of cyclic peptides affect their one-bond Cα, H spin coupling constants?

A2: Studies on cyclic oligopeptides, including those containing alanine, have revealed a strong correlation between conformation and the one-bond Cα, H spin coupling constant (1J (Cα, H)). [3] Specifically, the dihedral angles Φ′ and Ψ′ within the peptide ring influence the hyperconjugative interactions involving the Cα-H bond. This leads to measurable changes in the 1J (Cα, H) value, providing valuable insights into the three-dimensional structure of these cyclic peptides. [3]

Q3: Are there computational methods available to accurately predict the structures of polypeptides containing D-Alanine?

A3: Yes, molecular mechanics force fields have been developed and tested for their ability to accurately represent polypeptide structures, including those containing D-Alanine. [2] Notably, the force field developed by Kollman et al. has shown promising results in reproducing the crystal structures of cyclic hexapeptides containing D-Alanine residues. [2] These computational tools are invaluable for predicting the conformational behavior and stability of polypeptides, aiding in the design of peptides with desired properties.

Q4: What are the potential applications of cyclic dipeptides like D-Alanine anhydride in understanding the origins of life?

A4: Cyclic dipeptides, including those incorporating D-Alanine, are considered potential precursors in the chemical evolution of life. [5] Their simple structure and ability to self-assemble into more complex structures make them intriguing candidates for studying prebiotic chemistry. Additionally, the differences in stability and reactivity between diastereomers of cyclic dipeptides offer insights into the potential mechanisms that might have led to the selection of L-amino acids as the building blocks of proteins in living organisms. [5]

Q5: What are the challenges in studying the epimerization of cyclic dipeptides like D-Alanine anhydride?

A5: Studying the epimerization of cyclic dipeptides like D-Alanine anhydride in basic solutions presents technical challenges. [6] Accurately distinguishing between different diastereomers, such as Cyclo-(L-Ala-L-Ala), Cyclo-(D-Ala-D-Ala), and Cyclo-(L-Ala-D-Ala), requires sensitive analytical techniques. High-performance liquid chromatography (HPLC) has proven useful in monitoring the changes in the concentration of each diastereomer over time, allowing researchers to determine epimerization rates and understand the factors influencing these processes. [6]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B1348524.png)